Chloroiodoacetic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

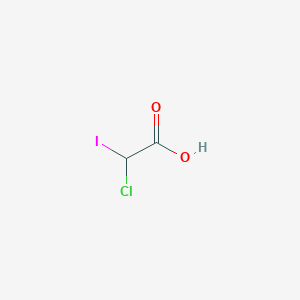

2-chloro-2-iodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHUCRGLFVRTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633989 | |

| Record name | Chloro(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53715-09-6 | |

| Record name | Chloro(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chloroiodoacetic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of its Physicochemical Properties, Reactivity, and Biological Implications

Abstract

Chloroiodoacetic acid (C₂H₂ClIO₂) is a dihalogenated acetic acid derivative of significant interest in chemical biology and drug development due to its potent alkylating capabilities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing upon available experimental data and comparative analysis with related haloacetic acids. It details its reactivity profile, particularly as a covalent modifier of nucleophilic amino acid residues, and explores its cytotoxic mechanisms, offering insights for its potential application in the development of targeted covalent inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Haloacetic acids (HAAs) are a class of compounds that have garnered considerable attention due to their presence as disinfection byproducts in drinking water and their diverse biological activities.[1][2] Among these, mixed haloacetic acids containing different halogen substituents are of particular interest due to their unique reactivity profiles. This compound, containing both chlorine and iodine, stands out as a potent electrophile. The presence of two different halogens on the alpha-carbon significantly influences its chemical behavior, making it a valuable tool in chemical biology and a potential scaffold for the design of covalent inhibitors.[3] This guide aims to consolidate the current knowledge on the physical and chemical properties of this compound, its synthesis and characterization, its reactivity towards biomolecules, and its cytotoxic effects, providing a foundational understanding for its application in research and drug development.

Physicochemical Properties

Direct experimental data for many of the physical properties of pure this compound are not extensively reported in the literature. However, a combination of computed data and comparison with analogous haloacetic acids allows for a reliable estimation of its key characteristics.

Physical Properties

This compound is expected to be a solid at room temperature, likely with a crystalline appearance.[4] Its properties are heavily influenced by the presence of both chlorine and iodine atoms, which increase its molecular weight and affect its intermolecular interactions.

Table 1: Physical Properties of this compound and Related Haloacetic Acids

| Property | This compound | Chloroacetic Acid | Iodoacetic Acid |

| Molecular Formula | C₂H₂ClIO₂[4] | C₂H₃ClO₂[5] | C₂H₃IO₂[6] |

| Molecular Weight ( g/mol ) | 220.39[4] | 94.50[5] | 185.95[6] |

| Melting Point (°C) | ~90 (estimated) | 61-63[5] | 79-81[7] |

| Boiling Point (°C) | 267 (estimated) | 189[5] | 208[6] |

| Density (g/cm³) | 2.54 (predicted) | 1.58[5] | 2.20 (estimate)[6] |

| Appearance | Colorless to off-white crystalline solid (expected) | Colorless to light-brown crystalline material[5] | Colorless or white crystals[6] |

Chemical Properties

The chemical properties of this compound are dominated by the strong electron-withdrawing effects of the halogen atoms and the acidity of the carboxylic acid group.

Table 2: Chemical and Computed Properties of this compound

| Property | Value | Reference |

| CAS Number | 53715-09-6 | [4] |

| IUPAC Name | 2-chloro-2-iodoacetic acid | [4] |

| pKa | 1.47 (predicted) | |

| XLogP3-AA | 1.2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

| Solubility | Poorly soluble in water; Moderately soluble in polar organic solvents (e.g., DMSO, chloroform) |

Synthesis and Characterization

Synthesis

A common method for the synthesis of α-haloacetic acids is through the halogenation of acetic acid. For this compound, a potential synthetic route could involve the direct chlorination and iodination of acetic acid or a halo-exchange reaction. A generalized experimental workflow for the synthesis of a haloacetic acid is presented below.

Caption: Generalized workflow for the synthesis and purification of haloacetic acids.

Experimental Protocol: Synthesis of a Dihaloacetic Acid (Illustrative)

This protocol is a general representation for the synthesis of dihaloacetic acids and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add glacial acetic acid and a suitable catalyst (e.g., red phosphorus or acetic anhydride).

-

Halogenation: Slowly add the halogenating agents (e.g., a mixture of a chlorinating agent like sulfuryl chloride and an iodinating agent like iodine monochloride) to the reaction mixture at a controlled temperature. The reaction may be initiated by heat or UV light.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture and quench any remaining halogenating agent. Extract the product into a suitable organic solvent.

-

Purification: Wash the organic layer with brine and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system or by vacuum distillation.

Characterization

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and purity.

Table 3: Spectroscopic Data for Characterization

| Technique | Expected Observations for this compound |

| ¹H NMR | A singlet for the α-proton, shifted downfield due to the electron-withdrawing halogens. |

| ¹³C NMR | Signals for the carboxylic carbon and the α-carbon, with the α-carbon signal significantly shifted due to the attached halogens. |

| FTIR | Characteristic peaks for the O-H stretch of the carboxylic acid (broad), the C=O stretch, and C-Cl and C-I stretches. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns. |

Chemical Reactivity

This compound is a potent alkylating agent due to the presence of two good leaving groups, iodide and chloride, on the α-carbon. The reactivity of α-haloacetyl compounds in nucleophilic substitution reactions generally follows the order of the leaving group ability: I⁻ > Br⁻ > Cl⁻ > F⁻.[8]

Reaction with Nucleophiles

This compound readily reacts with nucleophiles, such as the side chains of amino acids like cysteine and histidine, via an Sₙ2 mechanism. This reactivity is the basis for its use as a covalent modifier of proteins.

Caption: Sₙ2 reaction of this compound with a thiol-containing nucleophile.

The high reactivity of the C-I bond suggests that iodide will be the preferential leaving group in nucleophilic substitution reactions. This property makes this compound a valuable tool for targeted covalent modification in proteomics and drug discovery.[3]

Biological Activity and Applications in Drug Development

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent, leading to the covalent modification of biological macromolecules.

Cytotoxicity

Studies on various haloacetic acids have shown a general trend in cytotoxicity, with iodinated compounds being more potent than their brominated and chlorinated analogs.[1][2] The cytotoxicity of haloacetic acids is often linked to the induction of oxidative stress and DNA damage.[2] For instance, chloroacetic acid has been shown to trigger apoptosis in neuronal cells through a reactive oxygen species (ROS)-induced endoplasmic reticulum (ER) stress signaling pathway.[9] Iodoacetic acid has been demonstrated to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, leading to ATP depletion and cell death.[10] Given these findings, it is highly probable that this compound exerts its cytotoxic effects through a combination of these mechanisms.

Caption: Plausible signaling pathways for this compound-induced cytotoxicity.

Covalent Inhibitors

The high reactivity of this compound towards nucleophilic amino acid residues makes it an attractive warhead for the design of targeted covalent inhibitors.[3] Covalent inhibitors can offer several advantages over non-covalent inhibitors, including increased potency, longer duration of action, and the ability to target shallow binding pockets. By incorporating the chloroiodoacetyl group into a molecule with affinity for a specific protein target, it is possible to achieve selective and irreversible inhibition. The primary targets for such inhibitors are often cysteine residues due to the high nucleophilicity of the thiol group.

Conclusion

This compound is a highly reactive dihalogenated carboxylic acid with significant potential in chemical biology and drug development. While comprehensive experimental data on its physical properties are limited, its chemical reactivity as a potent alkylating agent is well-supported by the principles of organic chemistry and studies on related haloacetic acids. Its ability to covalently modify nucleophilic residues, coupled with its pronounced cytotoxicity, makes it a valuable tool for studying biological processes and a promising scaffold for the design of novel covalent inhibitors. Further research into its specific biological targets and mechanisms of action will be crucial for fully realizing its therapeutic potential.

References

- 1. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chloro(iodo)acetic acid | C2H2ClIO2 | CID 23426777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Iodoacetic Acid | C2H3IO2 | CID 5240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iodoacetic acid =98.0 T 64-69-7 [sigmaaldrich.com]

- 8. Properties - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bmse000367 Chloroacetic Acid at BMRB [bmrb.io]

- 10. solubilityofthings.com [solubilityofthings.com]

Chloroiodoacetic Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroiodoacetic acid (CIAA) is a dihalogenated acetic acid derivative with significant potential in biochemical research and as a building block in synthetic chemistry. Its reactivity, stemming from the presence of two different halogen atoms on the alpha-carbon, makes it a subject of interest for applications ranging from protein modification to the synthesis of novel pharmaceutical compounds. This technical guide provides an in-depth overview of the chemical properties, potential biological activities, and experimental considerations for this compound, with a focus on its relevance to drug development and scientific research.

Core Chemical Identity

CAS Number: 53715-09-6[1]

Molecular Formula: C₂H₂ClIO₂[1]

Structural Information

-

IUPAC Name: 2-Chloro-2-iodoacetic acid

-

Synonyms: Chloro(iodo)acetic acid[2]

-

Molecular Weight: 220.39 g/mol [1]

Physicochemical Properties

| Property | Chloroacetic Acid | Iodoacetic Acid | Reference |

| pKa | 2.87 | 3.18 | [3] |

| Melting Point (°C) | 61-63 | 82-83 | [4] |

| Boiling Point (°C) | 189 | Decomposes | [4] |

| Water Solubility | Highly soluble | Soluble | [5][6] |

| Oral LD50 (Rat) | 55 mg/kg | Not Found | [7] |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, its synthesis would likely involve the halogenation of a suitable acetic acid derivative. The reactivity of this compound is dominated by the nature of the carbon-halogen bonds. Both chlorine and iodine are good leaving groups, making the alpha-carbon highly susceptible to nucleophilic attack. This reactivity is the basis for its utility as an alkylating agent.

Applications in Research and Drug Development

The primary application of this compound in a research context is as an alkylating agent, particularly for the modification of nucleophilic residues in proteins, such as cysteine.

Protein Modification and Alkylation

Haloacetic acids, like iodoacetic acid, are well-established reagents for the alkylation of cysteine residues in proteins. This process is crucial for various proteomics workflows, including sample preparation for mass spectrometry. By blocking free sulfhydryl groups, protein aggregation via disulfide bond formation is prevented, and a fixed mass modification is introduced for easier identification of cysteine-containing peptides.

Experimental Protocols

The following is a generalized protocol for the in-solution alkylation of proteins using a haloacetyl compound, adapted for the potential use of this compound.

In-Solution Protein Alkylation Protocol

Objective: To reduce and alkylate cysteine residues in a protein sample to prevent disulfide bond formation.

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, ammonium (B1175870) bicarbonate)

-

Urea (B33335) or other denaturant

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

This compound (or iodoacetamide (B48618) as a standard alternative)

-

Quenching reagent (e.g., excess DTT)

-

pH meter and necessary buffers

Procedure:

-

Denaturation and Reduction:

-

Dissolve the protein sample in a buffer containing a denaturant like 6-8 M urea to unfold the protein and expose the cysteine residues.

-

Add a reducing agent such as DTT to a final concentration of 5-10 mM.

-

Incubate the mixture at 37-56°C for 30-60 minutes to reduce all disulfide bonds to free sulfhydryl groups.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Prepare a fresh solution of this compound in the same buffer. The optimal concentration should be empirically determined but is typically in a 2-5 fold molar excess over the reducing agent.

-

Add the this compound solution to the protein sample.

-

Incubate in the dark at room temperature for 30-60 minutes. The reaction is light-sensitive.

-

-

Quenching:

-

Quench the alkylation reaction by adding a small volume of concentrated DTT to consume any unreacted this compound.

-

-

Downstream Processing:

-

The alkylated protein sample is now ready for downstream applications such as enzymatic digestion (e.g., with trypsin) for mass spectrometry analysis, or other biochemical assays.

-

Biological Activity and Signaling Pathways

The biological effects of this compound are not extensively characterized. However, based on studies of related haloacetic acids, a plausible mechanism of action involves the alkylation of cellular nucleophiles, leading to cellular stress and dysfunction.

Potential Mechanism of Cytotoxicity

Haloacetic acids are known to exert their toxicity through their alkylating properties.[8] A likely target within the cell is the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[8] Inhibition of GAPDH would disrupt cellular metabolism and energy production, leading to cell death. The toxic potency of monohaloacetic acids correlates with the leaving group ability of the halogen (I > Br > Cl), suggesting that this compound would be a potent cytotoxic agent.[8]

Induction of Apoptosis via Cellular Stress Pathways

Studies on chloroacetic acid have demonstrated that it can induce apoptosis in neuronal cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the endoplasmic reticulum (ER) stress pathway.[9][10] Key events in this pathway include the unfolded protein response (UPR) and the activation of caspases. More recent research has also implicated the cGAS/STING/NF-κB signaling pathway in the cellular response to chloroacetic acids, linking them to inflammation and cellular senescence.[11] Given the similar chemical nature, it is plausible that this compound could trigger similar signaling cascades.

Caption: Potential signaling cascade of this compound cytotoxicity.

Safety and Handling

This compound should be handled with extreme caution in a laboratory setting. As a reactive alkylating agent, it is expected to be corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable research chemical with potential applications in drug development and proteomics. Its high reactivity, while necessitating careful handling, provides a powerful tool for the modification of biomolecules. Further research into its specific biological effects and synthetic accessibility will undoubtedly expand its utility for the scientific community.

References

- 1. scbt.com [scbt.com]

- 2. Chloro(iodo)acetic acid | C2H2ClIO2 | CID 23426777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [saylordotorg.github.io]

- 4. 79-11-8 CAS | CHLOROACETIC ACID | Acids-Organic | Article No. 02729 [lobachemie.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroacetic acid triggers apoptosis in neuronal cells via a reactive oxygen species-induced endoplasmic reticulum stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chloroacetic acid induced neuronal cells death through oxidative stress-mediated p38-MAPK activation pathway regulated mitochondria-dependent apoptotic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chloroacetic acids induce skin aging via cGAS/STING/NF-κB pathway in HaCaT cells, human explants and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Synthesis and Discovery of 2-Chloro-2-iodoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis and discovery of the novel compound 2-chloro-2-iodoacetic acid. Due to the absence of established and published methods for the direct synthesis of this specific molecule, this document presents a plausible and scientifically grounded hypothetical synthetic route. The proposed method is based on the direct alpha-iodination of chloroacetic acid. This guide provides a detailed, albeit theoretical, experimental protocol, expected quantitative data, and characterization benchmarks based on analogous chemical structures. The information herein is intended to serve as a foundational resource for researchers seeking to explore the synthesis and potential applications of this and other di-halogenated acetic acid derivatives.

Introduction

Halogenated carboxylic acids are a class of compounds with significant utility in organic synthesis and as active agents in various biochemical processes. While monochloroacetic acid and iodoacetic acid are well-characterized and widely used, the synthesis of di-halogenated acetic acids bearing two different halogens, such as 2-chloro-2-iodoacetic acid, remains largely unexplored in the scientific literature. The unique combination of chlorine and iodine at the alpha-carbon is anticipated to confer distinct chemical reactivity and biological activity, making it a target of interest for medicinal chemistry and materials science. This guide aims to bridge the current knowledge gap by proposing a viable synthetic pathway.

Proposed Synthesis Pathway

The absence of a documented synthesis for 2-chloro-2-iodoacetic acid necessitates the formulation of a hypothetical yet chemically sound approach. The most direct and logical route is the electrophilic iodination of a readily available starting material, chloroacetic acid. The Hell-Volhard-Zelinsky (HVZ) reaction, a standard method for the alpha-halogenation of carboxylic acids, is unfortunately not suitable for iodination. Therefore, an alternative approach utilizing a potent iodinating agent in the presence of a suitable catalyst is proposed.

The proposed reaction involves the treatment of chloroacetic acid with N-iodosuccinimide (NIS) as the iodinating agent and a catalytic amount of a strong acid, such as sulfuric acid, to promote the reaction. The acid catalyst is expected to facilitate the enolization of the chloroacetic acid, which is the reactive species for the electrophilic attack by the iodine from NIS.

Caption: Proposed synthesis of 2-chloro-2-iodoacetic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method and should be approached with the standard safety precautions and optimization strategies employed in synthetic chemistry research.

3.1. Materials and Equipment

-

Chloroacetic acid (reagent grade)

-

N-Iodosuccinimide (NIS)

-

Concentrated sulfuric acid

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.2. Reaction Procedure

-

In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chloroacetic acid (1 equivalent) in anhydrous dichloromethane.

-

To this solution, add N-iodosuccinimide (1.1 equivalents).

-

With vigorous stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or a suitable spectroscopic method (e.g., ¹H NMR of an aliquot).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining NIS and iodine), saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) or by column chromatography on silica (B1680970) gel.

Caption: General experimental workflow for the proposed synthesis.

Quantitative Data (Proposed)

The following table summarizes the proposed quantitative data for the synthesis of 2-chloro-2-iodoacetic acid. The yield is a theoretical estimate based on similar alpha-halogenation reactions.

| Parameter | Value | Notes |

| Reactants | ||

| Chloroacetic Acid | 1.0 eq (e.g., 9.45 g, 0.1 mol) | Starting material |

| N-Iodosuccinimide (NIS) | 1.1 eq (e.g., 24.75 g, 0.11 mol) | Iodinating agent |

| Sulfuric Acid (conc.) | 0.1 eq (e.g., 0.98 g, 0.01 mol) | Catalyst |

| Anhydrous Dichloromethane | 100 mL | Solvent |

| Reaction Conditions | ||

| Temperature | Reflux (~40 °C) | |

| Reaction Time | 12 - 24 hours | Monitor by TLC |

| Product | ||

| 2-Chloro-2-iodoacetic Acid | ||

| Molecular Formula | C₂H₂ClIO₂ | |

| Molecular Weight | 220.39 g/mol [1][2] | |

| Theoretical Yield | 22.04 g (for 0.1 mol scale) | |

| Estimated Yield | 40-60% | Based on analogous reactions |

Expected Characterization Data

As 2-chloro-2-iodoacetic acid is not a commercially available compound with published spectroscopic data, the following are expected characteristic peaks based on the analysis of structurally similar compounds like dichloroacetic acid and iodoacetic acid. Actual experimental data would be required for confirmation.

| Technique | Expected Observations |

| ¹H NMR | A singlet in the region of δ 5.0-6.0 ppm corresponding to the alpha-proton. The exact chemical shift will be influenced by the presence of both chlorine and iodine. |

| ¹³C NMR | Two signals are expected: one for the carboxylic carbon (δ 170-180 ppm) and one for the alpha-carbon (δ 20-40 ppm), which will be significantly shifted due to the two halogen substituents. |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and C-Cl and C-I stretches in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z ≈ 220, with characteristic isotopic patterns for chlorine (M+2 peak at ~33% intensity of M) and iodine. Fragmentation may show loss of COOH, I, and Cl. |

Discovery and Significance

The "discovery" of 2-chloro-2-iodoacetic acid, in this context, refers to its first proposed synthesis. The successful synthesis and characterization of this molecule would be a novel contribution to the field of halogenated organic compounds. Its potential significance lies in several areas:

-

Synthetic Intermediate: The differential reactivity of the C-Cl and C-I bonds could make it a versatile building block in organic synthesis, allowing for selective nucleophilic substitution reactions.

-

Biological Activity: Iodoacetic acid is a known inhibitor of several enzymes. The presence of an additional chlorine atom might modulate this activity, leading to new pharmacological probes or drug candidates.

-

Materials Science: Halogenated organic acids can be used as precursors for polymers and other materials. 2-Chloro-2-iodoacetic acid could offer a route to novel functional materials.

Conclusion

While a definitive, experimentally validated synthesis of 2-chloro-2-iodoacetic acid is not currently available in the scientific literature, this guide provides a robust and scientifically plausible pathway for its preparation. The proposed alpha-iodination of chloroacetic acid using N-iodosuccinimide and an acid catalyst represents a logical starting point for any research group aiming to synthesize and study this novel compound. The successful realization of this synthesis would open up new avenues for research in synthetic chemistry, medicinal chemistry, and materials science. It is hoped that this technical guide will stimulate further investigation into the synthesis and properties of 2-chloro-2-iodoacetic acid and other mixed di-haloacetic acids.

References

Chloroiodoacetic Acid: A Comprehensive Technical Guide to Structural Isomers and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroiodoacetic acid (C₂H₂ClIO₂) is a halogenated acetic acid derivative with potential applications in organic synthesis and as a subject of study in toxicology. This technical guide provides an in-depth analysis of its structural isomers and stereochemistry. Due to the limited availability of direct experimental data for this compound, this document leverages data from related haloacetic acids and fundamental principles of organic chemistry to provide a comprehensive overview. The guide covers the potential structural isomers, with a focus on the most plausible and documented isomer, 2-chloro-2-iodoacetic acid. It further delves into the stereochemical properties of this chiral molecule, including its enantiomers and considerations for their resolution. Experimental protocols for the synthesis and characterization of related compounds are provided as a basis for the development of methodologies for this compound. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams.

Structural Isomers of this compound

Based on the principles of constitutional isomerism, two structural isomers of this compound are theoretically possible:

-

1-Chloro-1-iodoacetic acid: This isomer is not documented in the chemical literature and is presumed to be highly unstable due to the presence of two different halogen atoms on the same carbon that also bears the carboxylic acid group.

-

2-Chloro-2-iodoacetic acid: This is the documented and most stable structural isomer of this compound.[1] The presence of both a chlorine and an iodine atom on the α-carbon makes it a unique bifunctional molecule.

This guide will focus exclusively on 2-chloro-2-iodoacetic acid due to the lack of information on other potential isomers.

Physicochemical Properties

Direct experimental data for 2-chloro-2-iodoacetic acid is scarce. The following table summarizes computed physicochemical properties available from public databases, alongside experimental data for related haloacetic acids for comparative purposes.

| Property | 2-Chloro-2-iodoacetic acid (Computed)[1] | Chloroacetic Acid (Experimental) | Iodoacetic Acid (Experimental)[2] |

| Molecular Formula | C₂H₂ClIO₂ | C₂H₃ClO₂ | C₂H₃IO₂ |

| Molecular Weight | 220.39 g/mol | 94.50 g/mol | 185.95 g/mol [3] |

| Melting Point | Not available | 61-63 °C | 81 °C[2] |

| Boiling Point | Not available | 189 °C | 208 °C[2] |

| pKa | Not available | 2.86 | 3.12[2] |

| XLogP3-AA | 1.2 | 0.4 | 0.9 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 1 | 1 | 1 |

| Exact Mass | 219.87880 Da | 93.98216 Da | 185.91778 Da |

| Monoisotopic Mass | 219.87880 Da | 93.98216 Da | 185.91778 Da |

| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | 37.3 Ų |

| Heavy Atom Count | 6 | 5 | 5 |

| Complexity | 64.6 | 26.1 | 28.8 |

Stereochemistry of 2-Chloro-2-iodoacetic Acid

The α-carbon of 2-chloro-2-iodoacetic acid is a stereocenter, as it is bonded to four different groups: a chlorine atom, an iodine atom, a hydrogen atom, and a carboxylic acid group. Consequently, 2-chloro-2-iodoacetic acid exists as a pair of enantiomers: (R)-2-chloro-2-iodoacetic acid and (S)-2-chloro-2-iodoacetic acid.

References

A Technical Guide to the Spectroscopic Analysis of Chloroiodoacetic Acid

Introduction

Physicochemical and Computed Mass Spectrometry Data

The following table summarizes the key computed physicochemical properties and mass spectrometry data for chloroiodoacetic acid, sourced from the PubChem database.[1] This information is vital for instrument setup and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₂H₂ClIO₂ | PubChem[1] |

| Molecular Weight | 220.39 g/mol | PubChem[1] |

| Exact Mass | 219.87880 Da | PubChem[1] |

| Monoisotopic Mass | 219.87880 Da | PubChem[1] |

| IUPAC Name | 2-chloro-2-iodoacetic acid | PubChem[1] |

| CAS Number | 53715-09-6 | PubChem[1] |

Experimental Protocols

The following sections detail the recommended experimental protocols for acquiring NMR, IR, and Mass Spectrometry data for this compound. These protocols are adapted from established methods for other haloacetic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of this compound.

1. ¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-1.0 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Acetone-d₆). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: A range of 0-12 ppm is typically sufficient.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the resulting peaks and reference the chemical shifts to the internal standard.

2. ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of this compound in 0.6-1.0 mL of a deuterated solvent.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: A range of 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, process the FID with a Fourier transform, phase and baseline correction, and reference the chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, particularly the carboxylic acid group.

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform (B151607) or carbon tetrachloride). Use a liquid sample cell with an appropriate path length.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Record a background spectrum of the pure KBr pellet or the solvent before running the sample.

-

-

Data Analysis: Identify characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the C-Cl and C-I bonds (typically in the fingerprint region below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

1. Electrospray Ionization (ESI-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a solvent mixture such as methanol/water or acetonitrile/water. The addition of a small amount of a weak base (e.g., ammonium (B1175870) hydroxide) can enhance deprotonation for negative ion mode analysis.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-20 µL/min.

-

MS Parameters (Negative Ion Mode):

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Set to an appropriate pressure for stable spray.

-

Drying Gas (N₂): Set to a temperature and flow rate to facilitate desolvation (e.g., 250-350 °C).

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Analysis: Look for the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus the mass of a proton.

-

-

2. Electron Ionization (EI-MS) Protocol (if coupled with Gas Chromatography):

-

Derivatization: Haloacetic acids are often derivatized (e.g., to their methyl esters) before GC-MS analysis to improve volatility.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the derivatized analyte.

-

MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan a suitable m/z range (e.g., m/z 35-300).

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a haloacetic acid like this compound.

References

Determining the Solubility of Chloroiodoacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chloroiodoacetic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility. Additionally, it offers a qualitative assessment of its expected solubility based on the physicochemical properties of related haloacetic acids.

Introduction to this compound and its Solubility

This compound (C₂H₂ClIO₂) is a halogenated acetic acid derivative. Its molecular structure, featuring both a chlorine and an iodine atom attached to the alpha-carbon, imparts a high degree of reactivity and specific physicochemical properties that are of interest in organic synthesis and drug development. The solubility of a compound is a critical parameter in these fields, influencing reaction kinetics, purification methods, and formulation strategies.

The presence of the polar carboxylic acid group suggests that this compound will exhibit some solubility in polar organic solvents. However, the bulky and less polar iodine and chlorine atoms will also influence its interaction with different solvent environments.

Qualitative Solubility Profile

While specific quantitative data is scarce, a qualitative understanding of this compound's solubility can be inferred from the known properties of similar compounds like chloroacetic acid and iodoacetic acid. Chloroacetic acid is reported to be soluble in methanol, acetone, diethyl ether, benzene, and chloroform.[1][2][3][4][5] Similarly, iodoacetic acid is soluble in ethanol, diethyl ether, and methanol.[6] Based on these analogs, this compound is expected to be soluble in a range of polar protic and aprotic organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The carboxylic acid group can form hydrogen bonds with the hydroxyl group of alcohols, and the overall polarity is compatible. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group of ketones can interact with the polar carboxylic acid group of this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are less polar than alcohols and ketones, but the ether oxygen can act as a hydrogen bond acceptor, facilitating some dissolution. |

| Esters | Ethyl Acetate | Moderately Soluble | The polarity of esters is similar to ethers, allowing for some degree of solubility. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | The presence of halogen atoms in both the solute and the solvent suggests "like dissolves like" interactions. This compound is noted to be soluble in dichloromethane. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble | The nonpolar nature of these solvents is generally not conducive to dissolving the polar carboxylic acid. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | The significant difference in polarity between the highly polar solute and the nonpolar solvent will likely result in very poor solubility. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a systematic experimental approach is necessary. The following section details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid in a liquid solvent.

The Shake-Flask Method

The saturation shake-flask method is a robust and commonly used technique for determining the thermodynamic equilibrium solubility of a compound. The underlying principle is to create a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or titration apparatus)

Experimental Workflow:

The following diagram illustrates the key steps involved in the shake-flask solubility determination method.

Detailed Steps:

-

Preparation of the Slurry:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a sealed vial.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vial at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., PTFE for most organic solvents) to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility measurements.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is often suitable for non-volatile, UV-active compounds. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially after derivatization. Acid-base titration can be a simple and accurate method if no other acidic or basic species are present.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements. Careful control of these variables is essential for obtaining reliable data.

The logical relationship between these influencing factors and the final solubility measurement is depicted in the diagram below.

-

Purity of Solute and Solvent: Impurities can alter the solubility of the compound of interest. Therefore, using high-purity this compound and analytical grade solvents is critical.

-

Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form used in the experiment.

-

Temperature: Solubility is highly dependent on temperature. Precise temperature control throughout the equilibration process is mandatory.

-

Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. Inadequate equilibration time will lead to an underestimation of the solubility.

Conclusion

References

An In-depth Technical Guide on the Thermochemical Properties and Stability of Chloroiodoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and stability of chloroiodoacetic acid (C₂H₂ClIO₂). Given the limited direct experimental data for this specific mixed haloacetic acid, this guide combines available information on related compounds with established theoretical estimation methods to offer valuable insights for researchers, scientists, and professionals in drug development.

Introduction

This compound is a dihalogenated derivative of acetic acid, containing both chlorine and iodine atoms on the alpha-carbon. Like other haloacetic acids (HAAs), it is of interest due to its potential role as a disinfection byproduct in water treatment processes and as a versatile building block in organic synthesis.[1][2] Understanding its thermochemical properties and stability is crucial for assessing its environmental fate, reactivity, and potential applications in chemical synthesis.

Thermochemical Properties

Table 1: Estimated Thermochemical Properties of this compound (Gas Phase, 298.15 K)

| Property | Symbol | Estimated Value (kJ/mol) | Method of Estimation |

| Standard Enthalpy of Formation | ΔHf° | -375 ± 15 | Benson Group Increment Theory (with approximations) |

| Standard Molar Entropy | S° | 330 ± 10 | Benson Group Increment Theory (with approximations) |

| Gibbs Free Energy of Formation | ΔGf° | -350 ± 20 | Calculated from ΔHf° and S° |

Disclaimer: The values presented are estimates derived from group contribution methods and carry a degree of uncertainty. They should be used as a guideline in the absence of experimental data.

Table 2: Comparison of Thermochemical Properties with Related Haloacetic Acids (Gas Phase, 298.15 K)

| Compound | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |

| Acetic Acid | CH₃COOH | -432.3 | 282.4 | -374.2 |

| Chloroacetic Acid | CH₂ClCOOH | -417.1 | 313.8 | -368.6 |

| Iodoacetic Acid | CH₂ICOOH | -358.2 | 326.4 | -320.1 |

| This compound | CHClICOOH | -375 ± 15 (Est.) | 330 ± 10 (Est.) | -350 ± 20 (Est.) |

This comparison illustrates the expected trends in thermochemical properties with halogen substitution.

Stability and Decomposition

The thermal stability of haloacetic acids in aqueous solutions has been studied, and it is generally observed that di-substituted haloacetic acids degrade via hydrolysis.[6][7] The overall stability of various haloacetic acids in water follows the general trend: trifluoroacetic acid > chlorodifluoroacetic acid > dichloroacetic acid > dibromoacetic acid > monochloroacetic acid > bromochloroacetic acid > monobromoacetic acid > trichloroacetic acid > tribromoacetic acid.[6]

Based on these trends, this compound is expected to have moderate stability in aqueous solutions, likely undergoing hydrolysis over extended periods. The primary decomposition pathway for dihaloacetic acids in water is hydrolysis, while trihaloacetic acids can also undergo decarboxylation.[6]

Table 3: Decomposition Pathways of Haloacetic Acids

| Type of Haloacetic Acid | Primary Decomposition Pathway | General Rate |

| Monohaloacetic Acids | Hydrolysis | Faster than di- and trihaloacetic acids |

| Dihaloacetic Acids | Hydrolysis | Moderate |

| Trihaloacetic Acids | Decarboxylation and Hydrolysis | Variable, dependent on halogens |

Heating of aqueous solutions containing haloacetic acids can lead to the formation of smaller chlorinated molecules and dechlorination of the organic compounds.[7]

Experimental Protocols

Proposed Synthetic Pathway:

A potential route could involve the alpha-chlorination of iodoacetic acid or the alpha-iodination of chloroacetic acid. The alpha-iodination of chloroacetic acid is presented here as a plausible method.

Experimental Procedure (Proposed):

-

Activation of Chloroacetic Acid: Chloroacetic acid is first converted to its acid halide, for example, chloroacetyl chloride, to facilitate enolization. This can be achieved by reacting chloroacetic acid with thionyl chloride (SOCl₂).

-

α-Iodination: The resulting chloroacetyl chloride can then be subjected to iodination at the alpha-position using molecular iodine (I₂) with a suitable catalyst.

-

Hydrolysis: The final step involves the hydrolysis of the α-chloro-α-iodoacetyl chloride to yield this compound.

A visual representation of this proposed experimental workflow is provided below.

The analysis of haloacetic acids, including mixed species like this compound, is typically performed using gas chromatography (GC) following extraction and derivatization.

General Analytical Workflow:

-

Sample Preparation: The aqueous sample is acidified.

-

Extraction: The haloacetic acids are extracted from the aqueous phase into an organic solvent such as methyl tert-butyl ether (MTBE).

-

Derivatization: The carboxylic acid functional group is converted to a more volatile ester, typically a methyl ester, by reaction with acidic methanol.

-

GC Analysis: The resulting methyl esters are then analyzed by gas chromatography, often with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) for identification and quantification.

The following diagram illustrates the typical analytical workflow for haloacetic acids.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties and stability of this compound. While direct experimental data remains scarce, theoretical estimations and comparisons with related haloacetic acids provide a foundational understanding of this compound. The proposed synthetic and analytical workflows offer practical guidance for researchers working with this and similar molecules. Further experimental and computational studies are warranted to refine the thermochemical data and validate the proposed synthetic pathways for this compound.

References

- 1. Haloacetic acids - Wikipedia [en.wikipedia.org]

- 2. Properties - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Group-contribution method - Wikipedia [en.wikipedia.org]

- 4. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 5. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal degradation of haloacetic acids in water - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 8. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Quantum Chemical Analysis of Chloroiodoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of chloroiodoacetic acid (C₂H₂ClIO₂). While a significant body of research exists for various haloacetic acids (HAAs), dedicated computational studies on this compound are not extensively available in public literature. Therefore, this document synthesizes established computational methodologies applied to analogous compounds to present a robust framework for the in silico investigation of this molecule. The guide details theoretical protocols, presents representative data in a structured format, and visualizes key workflows and reaction pathways. This information is intended to support researchers in computational chemistry, drug development, and environmental science in designing and interpreting theoretical studies on mixed haloacetic acids.

Introduction

Haloacetic acids (HAAs) are a class of compounds in which halogen atoms substitute one or more hydrogen atoms on the methyl group of acetic acid.[1] They are of significant interest due to their prevalence as disinfection byproducts in drinking water, which raises concerns about their potential health effects.[2][3] this compound, a mixed HAA, presents a unique case for theoretical study due to the presence of two different halogen atoms (chlorine and iodine) on the alpha-carbon. This substitution is expected to significantly influence its molecular geometry, reactivity, and spectroscopic signature.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating molecular properties at the atomic level.[4] These methods can predict stable conformations, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties that govern reactivity, such as molecular orbitals and charge distributions.[5] Such insights are invaluable for understanding the behavior of molecules like this compound in biological and environmental systems.

This guide outlines the pertinent computational methods, presents anticipated quantitative data based on trends from related HAAs, and provides standardized workflows for researchers undertaking new computational studies on this and similar molecules.

Computational Methodologies (Experimental Protocols)

The following section details a recommended computational protocol for the quantum chemical analysis of this compound. This protocol is based on methodologies successfully applied to other haloacetic acids and represents a reliable starting point for new theoretical investigations.[6][7]

2.1 Software and Hardware

Calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem. These calculations are computationally intensive and typically require multi-core workstations or access to high-performance computing (HPC) clusters.

2.2 Geometry Optimization and Vibrational Analysis

-

Initial Structure: An initial 3D structure of this compound is constructed using a molecular modeling program.

-

Level of Theory:

-

Functional: The M06-2X hybrid meta-GGA functional is recommended for its accuracy in treating non-covalent interactions and thermochemistry for main-group elements.[6] The B3LYP hybrid functional is also a widely used and reliable alternative.[8]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is suitable for lighter atoms (C, H, O, Cl). For iodine, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is necessary to account for relativistic effects. A more robust alternative is to use all-electron basis sets designed for heavy elements, like the aug-cc-pVTZ-PP basis set, where available.

-

-

Solvation Model: To simulate an aqueous environment, an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) should be employed.[6]

-

Calculation Steps:

-

A geometry optimization calculation is performed to locate the lowest energy conformation of the molecule.

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).[8]

-

2.3 Electronic Property Calculations

Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.

-

Level of Theory: The same functional and basis set used for geometry optimization should be used for consistency.

-

Properties of Interest:

-

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

-

Mulliken Population Analysis: This analysis provides information on the partial atomic charges, indicating the distribution of electron density across the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, highlighting sites susceptible to nucleophilic or electrophilic attack.

-

Predicted Quantitative Data

Disclaimer: The data in Tables 1, 2, and 3 are plausible estimations and have not been derived from direct quantum chemical calculations on this compound. They are for illustrative purposes within this technical guide.

Table 1: Predicted Optimized Molecular Geometry of this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Lengths (Å) | ||||

| C-C | C1 | C2 | - | 1.53 |

| C=O | C1 | O1 | - | 1.21 |

| C-O | C1 | O2 | - | 1.35 |

| O-H | O2 | H1 | - | 0.97 |

| C-H | C2 | H2 | - | 1.09 |

| C-Cl | C2 | Cl | - | 1.78 |

| C-I | C2 | I | - | 2.16 |

| Bond Angles (°) | ||||

| O=C-O | O1 | C1 | O2 | 124.5 |

| C-C=O | C2 | C1 | O1 | 125.0 |

| C-C-O | C2 | C1 | O2 | 110.5 |

| C-O-H | C1 | O2 | H1 | 107.0 |

| Cl-C-I | Cl | C2 | I | 111.0 |

| H-C-Cl | H2 | C2 | Cl | 108.5 |

| H-C-I | H2 | C2 | I | 108.0 |

| Dihedral Angle (°) | ||||

| H-O-C=O | H1 | O2 | C1 | 0.0 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3570 | Medium | O-H stretch |

| ~2980 | Weak | C-H stretch |

| ~1785 | Strong | C=O stretch |

| ~1420 | Medium | C-O-H bend |

| ~1250 | Strong | C-O stretch |

| ~950 | Medium | C-C stretch |

| ~780 | Strong | C-Cl stretch |

| ~530 | Strong | C-I stretch |

| ~450 | Weak | O=C-O bend (scissoring) |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -0.9 |

| HOMO-LUMO Gap (eV) | 6.3 |

| Dipole Moment (Debye) | 2.5 |

| Mulliken Atomic Charges (e) | |

| C (carboxyl) | +0.80 |

| O (carbonyl) | -0.65 |

| O (hydroxyl) | -0.70 |

| C (alpha) | -0.10 |

| Cl | -0.15 |

| I | +0.05 |

Visualization of Workflows and Pathways

Visual diagrams are essential for representing complex relationships and processes. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical computational workflow and a representative reaction pathway for this compound.

Caption: Computational workflow for quantum chemical analysis.

Caption: Representative SN2 reaction pathway.

Conclusion

This technical guide provides a foundational framework for conducting and interpreting quantum chemical calculations on this compound. By leveraging established methodologies from related haloacetic acids, researchers can reliably predict the geometric, vibrational, and electronic characteristics of this molecule. The tabulated data, while estimated, serves as a valuable reference point for future studies. The visualized workflow and reaction pathway offer a clear and structured representation of the computational process and potential chemical behavior. It is anticipated that this guide will facilitate further in silico research, contributing to a deeper understanding of the properties and reactivity of mixed haloacetic acids in various scientific and industrial contexts.

References

- 1. Haloacetic acids - Wikipedia [en.wikipedia.org]

- 2. Total Haloacetic Acids (HAA5) in Drinking Water - Olympian Water Testing, LLC [olympianwatertesting.com]

- 3. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kinetics of haloacetic acid reactions with Fe(0) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchemlett.com [jchemlett.com]

- 6. Pyrogenic Carbon-Promoted Haloacetic Acid Decarboxylation to Trihalomethanes in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Chloroiodoacetic Acid: A Comprehensive Technical Guide to its Reactivity Profile and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroiodoacetic acid (CIAA) is a dihalogenated carboxylic acid featuring both a chlorine and an iodine atom on the alpha-carbon. This unique structure confers a high degree of reactivity, making it a molecule of significant interest in organic synthesis, chemical biology, and drug development. Its potent electrophilicity, driven by the presence of two excellent leaving groups, allows for efficient covalent modification of various nucleophiles, most notably the thiol groups of cysteine residues in proteins. This technical guide provides an in-depth analysis of the reactivity profile of this compound, its key functional groups, and its potential applications, particularly as a covalent inhibitor. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a summary of its known and inferred physicochemical properties.

Introduction

This compound (2-chloro-2-iodoacetic acid) is a haloacetic acid (HAA) with the chemical formula C₂H₂ClIO₂.[1] The presence of both a chloro and an iodo substituent on the same carbon atom alpha to a carboxylic acid group results in a highly electrophilic center. This high reactivity makes this compound a powerful tool for chemical synthesis and for probing biological systems through covalent labeling. In the context of drug development, such reactive compounds are increasingly being explored as covalent inhibitors, which can offer advantages in terms of potency and duration of action.[2] This guide aims to provide a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound for researchers in academia and industry.

Functional Groups and Physicochemical Properties

The key functional groups of this compound are the carboxylic acid, the alpha-chloro group, and the alpha-iodo group. These functionalities dictate its chemical behavior and physical properties.

The carboxylic acid group imparts acidity to the molecule. The electron-withdrawing effects of the two halogen atoms significantly increase the acidity of the carboxylic acid compared to acetic acid. The predicted pKa of this compound is approximately 1.47, indicating it is a strong acid.[3]

The alpha-halogens are the key to its high reactivity. Both chloride and iodide are excellent leaving groups in nucleophilic substitution reactions. The general trend for leaving group ability among halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-2-iodoacetic acid | [1] |

| Molecular Formula | C₂H₂ClIO₂ | [1][5] |

| Molecular Weight | 220.39 g/mol | [1][5] |

| CAS Number | 53715-09-6 | [1][5] |

| Predicted pKa | ~1.47 | [3] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Expected to be soluble in polar organic solvents. |

Reactivity Profile

The primary mode of reactivity for this compound is bimolecular nucleophilic substitution (Sₙ2). The carbon atom bearing the two halogens is highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The general mechanism for the Sₙ2 reaction of this compound with a nucleophile (Nu⁻) is depicted below. The nucleophile attacks the alpha-carbon, leading to a transition state where the nucleophile is forming a bond and one of the halogen leaving groups is departing. Given that iodide is a better leaving group than chloride, it is the expected primary leaving group.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of Chloroiodoacetic Acid

Abstract: this compound (CIAA) is a halogenated acetic acid that has garnered significant attention, primarily as a disinfection byproduct (DBP) in drinking water. This technical guide provides a comprehensive review of its applications, focusing on its formation, analytical detection, and toxicological implications. While its role as a synthetic reagent in organic chemistry is limited, the study of CIAA and its haloacetic acid analogues is crucial for environmental science, public health, and toxicology. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex pathways to serve as a vital resource for professionals in the field.

Introduction to this compound

This compound (C₂H₂ClIO₂) is a haloacetic acid (HAA) containing both chlorine and iodine atoms.[1] It is not a commercial product but is formed in situ during the disinfection of drinking water through processes like chlorination or chloramination, especially when the source water contains iodide.[1][2] As a member of the iodinated DBP (I-DBP) class, CIAA is of particular concern due to the generally higher toxicity associated with iodinated compounds compared to their chlorinated or brominated counterparts.[3]

Physical and Chemical Properties

Understanding the fundamental properties of CIAA is essential for its analysis and toxicological assessment. Key physical and chemical data are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 53715-09-6 | [4][5] |

| Molecular Formula | C₂H₂ClIO₂ | [4][5] |

| Molecular Weight | 220.39 g/mol | [4][5] |

| IUPAC Name | 2-chloro-2-iodoacetic acid | [5] |

| Classification | Dangerous Good for Transport | [4] |

Formation During Water Disinfection

The primary context for the study of CIAA is its formation as an unintended byproduct of water treatment. The process involves the reaction of disinfectants (like chlorine or chloramines) with natural organic matter (NOM) present in the source water. The presence of iodide (I⁻) is a critical precursor for the formation of CIAA and other I-DBPs.[2]

The general pathway involves the oxidation of iodide to hypoiodous acid (HOI), which is a potent halogenating agent. HOI then reacts with NOM precursors, such as fulvic and humic acids or specific amino acids like tryptophan and tyrosine, to form a variety of I-DBPs, including iodoacetic acid and this compound.[6][7][8]

Toxicology and Mechanism of Action

Haloacetic acids are known to be toxic, and the toxicity generally increases with the size of the halogen atom (I > Br > Cl).[9] Iodoacetic acid (IAA) is considered one of the most toxic and genotoxic DBPs identified in mammalian cells.[3] While specific toxicological data for CIAA is sparse, the mechanism is understood by studying the closely related and more potent iodoacetic acid.

The primary mechanism of toxicity for iodoacetic acids is their function as potent alkylating agents. They readily react with nucleophilic groups in biomolecules, particularly the sulfhydryl groups of cysteine residues in proteins.[9] A critical target is the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. Inhibition of GAPDH disrupts cellular energy metabolism, leading to a depletion of ATP.[10] This energy crisis triggers a cascade of downstream events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death).[1][11]

Quantitative Toxicity Data

| Compound | Organism/Cell Line | Metric | Relative Potency/Value | Reference(s) |

| Iodoacetic Acid (IAA) | Chinese Hamster Ovary (CHO) Cells | Cytotoxicity | 287.5x more potent than MCAA | [3] |

| Bromoacetic Acid (BAA) | Chinese Hamster Ovary (CHO) Cells | Cytotoxicity | 89.8x more potent than MCAA | [3] |

| Monochloroacetic Acid (MCAA) | Chinese Hamster Ovary (CHO) Cells | Cytotoxicity | Baseline (1x) | [3] |

| Monochloroacetic Acid (MCAA) | Rat (Female) | Oral LD₅₀ | 90.4 mg/kg | [13][14] |

| Dichloroacetic Acid (DCAA) | Rat | Oral LD₅₀ | 2820 mg/kg | [15] |

Analytical Methodologies

The detection and quantification of CIAA and other HAAs in drinking water are critical for regulatory monitoring and risk assessment. The standard methods typically involve a multi-step process including sample preparation and instrumental analysis. EPA methods 552.1, 552.2, and 552.3 are commonly cited and historically use Gas Chromatography with an Electron Capture Detector (GC-ECD).[16] More recent methods, like EPA Method 557, utilize Ion Chromatography with mass spectrometry (IC-MS/MS) for direct injection, simplifying the workflow.[16]

Experimental Protocol: GC-ECD Analysis of Haloacetic Acids

This protocol describes a common workflow for HAA analysis based on liquid-liquid extraction and derivatization.

1. Sample Collection and Preservation:

-

Collect a 1 L water sample in an amber glass bottle.

-

Dechlorinate the sample immediately by adding ~50 mg of sodium sulfite (B76179) or ammonium (B1175870) chloride to prevent further DBP formation.[17][18]

-

Preserve the sample by acidifying to a pH < 4 with a strong acid (e.g., HCl).

-

Store at 4°C and protect from light until extraction.[19]

2. Liquid-Liquid Extraction (LLE):

-

Pour the water sample into a separatory funnel.

-

Add a suitable organic solvent, such as methyl tert-butyl ether (MTBE).

-

Shake vigorously for several minutes to partition the HAAs into the organic phase.

-

Allow the layers to separate and collect the organic (top) layer. Repeat the extraction on the aqueous layer for better recovery.

3. Derivatization (Esterification):

-

HAAs are not volatile enough for direct GC analysis and must be converted to their methyl esters.

-

Add an acidic methanol (B129727) solution to the combined organic extracts.[13]

-

Alternatively, diazomethane (B1218177) can be used, but it is highly hazardous.[20]

-

Heat the mixture (e.g., 40°C for 1-2 hours) to complete the esterification reaction.[6]

4. Instrumental Analysis (GC-ECD):

-

Inject a small volume (e.g., 1-2 µL) of the derivatized extract into the GC.

-

The GC separates the HAA-methyl esters based on their boiling points and interaction with the capillary column.

-

The Electron Capture Detector (ECD) provides high sensitivity for these halogenated compounds.

-

Quantification is performed by comparing peak areas to those of a calibration curve prepared from certified standards.

Concentrations Detected in Drinking Water

The concentration of CIAA and other HAAs can vary significantly depending on the source water chemistry (especially NOM and iodide levels) and the treatment process used. Studies have shown that this compound is a major contributor to the total I-HAA concentration in disinfected waters.[2]

| Haloacetic Acid | Location / Study | Concentration Range (µg/L) | Reference(s) |

| Iodoacetic Acid (IAA) | US & Canada (23 cities) | up to 1.7 | [11] |

| Iodoacetic Acid (IAA) | China | up to 2.18 | [11] |

| Total Chloroacetic Acids (CAAs) | Tehran (Raw Water) | 11.45 - 115.66 | [21] |

| Total Chloroacetic Acids (CAAs) | Tehran (Treated Water) | 14.74 - 145.24 | [21] |

Role in Organic Synthesis

While its chlorinated analogue, monochloroacetic acid (MCAA), is a versatile and widely used building block in industrial organic synthesis, there is no significant body of literature describing the use of this compound as a synthetic reagent.[22] MCAA is a precursor for the production of many valuable chemicals, including:

-

Herbicides: Such as 2,4-dichlorophenoxyacetic acid (2,4-D).

-

Surfactants: Used in the production of carboxymethyl cellulose (B213188) (CMC).

-

Pharmaceuticals: As an intermediate in the synthesis of various active ingredients.

-

Thioglycolic Acid: Used in cosmetics and as a PVC stabilizer.[2]

The synthesis of MCAA is typically achieved through the direct chlorination of acetic acid.[22] The higher reactivity and cost associated with the iodine atom in CIAA likely make it a less practical choice for these large-scale industrial applications compared to MCAA.

Conclusion

This compound is a compound of significant interest primarily within the domain of environmental science and public health. Its main "application" is its role as a marker for the formation of potentially harmful iodinated disinfection byproducts in drinking water. Research has clearly established its formation pathway from natural precursors during water disinfection and highlighted its potential for high toxicity, drawing from data on its analogue, iodoacetic acid. Standardized analytical methods are in place for its detection and monitoring. For professionals in drug development and toxicology, the potent alkylating nature and specific molecular targets of iodoacetic acids offer a model for studying cellular toxicity and energy metabolism disruption. Future research should focus on obtaining more specific quantitative toxicity data for CIAA itself and understanding its occurrence across a wider range of water treatment scenarios.

References

- 1. Frontiers | The neurotoxicity of iodoacetic acid, a byproduct of drinking water disinfection [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemical and biological characterization of newly discovered iodoacid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Chloro(iodo)acetic acid | C2H2ClIO2 | CID 23426777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Disinfection by-product formation during drinking water chlorination : identifying organic matter precursors and associated hazards [biblio.ugent.be]

- 7. Mechanistic Insight for Disinfection Byproduct Formation Potential of Peracetic Acid and Performic Acid in Halide-Containing Water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Disinfection of Drinking Water - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]